molecular formula C16H17N3O5S B10876189 Methyl 4-({2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate

Methyl 4-({2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate

Cat. No.: B10876189
M. Wt: 363.4 g/mol
InChI Key: JIJHRLIWKGXRAW-UHFFFAOYSA-N
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Description

Methyl 4-({2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a pyrimidine ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the sulfanyl group and the benzoate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Methyl 4-({2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Methyl 4-({2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate exerts its effects involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can affect various cellular pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-Methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Methyl 4-({2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate is unique due to its combination of a benzoate ester, a pyrimidine ring, and a sulfanyl group This structure provides a distinct set of chemical properties and reactivity patterns that are not found in similar compounds

Properties

Molecular Formula

C16H17N3O5S

Molecular Weight

363.4 g/mol

IUPAC Name

methyl 4-[2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoylamino]benzoate

InChI

InChI=1S/C16H17N3O5S/c1-9(25-16-18-12(20)8-13(19-16)23-2)14(21)17-11-6-4-10(5-7-11)15(22)24-3/h4-9H,1-3H3,(H,17,21)(H,18,19,20)

InChI Key

JIJHRLIWKGXRAW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)OC)SC2=NC(=CC(=O)N2)OC

Origin of Product

United States

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